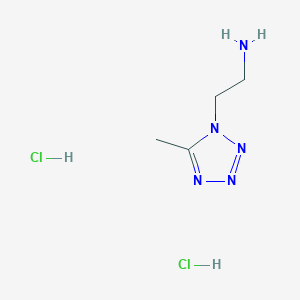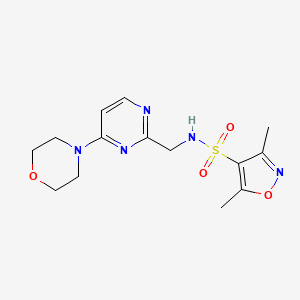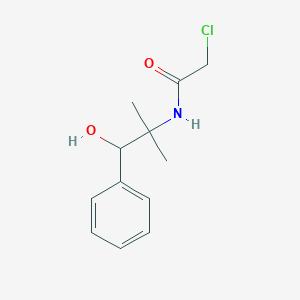
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the isoquinolinone family. It has the molecular formula C11H14ClNO and a molecular weight of 211.69
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have been reported to exhibit antioomycete activity against the phytopathogen pythium recalcitrans . Therefore, it is plausible that 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride may also target similar biological systems.
Mode of Action
recalcitrans . This disruption could potentially inhibit the growth and proliferation of the pathogen, thereby exerting its antioomycete activity.
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to the disruption of biological membrane systems, thereby inhibiting the growth and proliferation of the targeted organisms .
Preparation Methods
The synthesis of 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, to form various N-alkylated derivatives.
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-substituted 3,4-dihydroisoquinolinone derivatives .
Scientific Research Applications
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Biology: The compound’s derivatives exhibit biological activities, including anti-nausea, antidiabetic, and antiallergy properties.
Medicine: Its derivatives are used in drug development for treating various conditions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit interesting pharmaceutical and biological activities.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have similar core structures and are used in various pharmacological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities of its derivatives.
Properties
IUPAC Name |
2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRRSYOOVVQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2C(=O)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)







